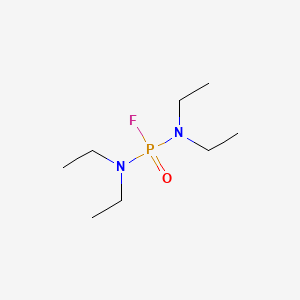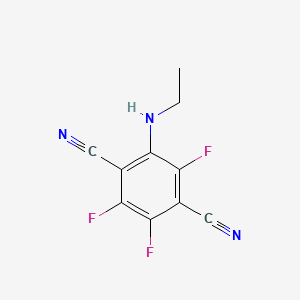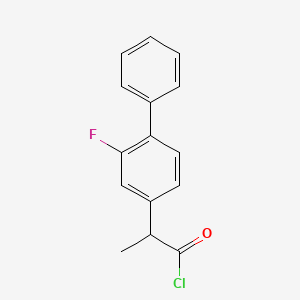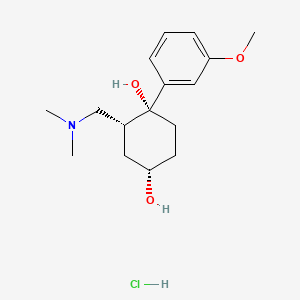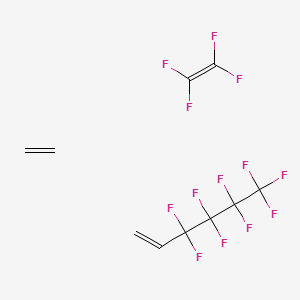![molecular formula C14H9F3N2O4 B13420976 3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid CAS No. 39053-10-6](/img/structure/B13420976.png)
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid is an organic compound that features both nitro and trifluoromethyl groups attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-[3-(trifluoromethyl)anilino]benzoic acid using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and improved safety . These methods can achieve high conversion rates and selectivity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: The major product is typically the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding aniline derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Niflumic acid: 2-[3-(Trifluoromethyl)anilino]nicotinic acid.
4-Nitro-3-(trifluoromethyl)aniline: A compound with similar functional groups but different structural arrangement.
Uniqueness
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both nitro and trifluoromethyl groups can enhance its chemical stability and biological activity compared to similar compounds .
Propriétés
Numéro CAS |
39053-10-6 |
|---|---|
Formule moléculaire |
C14H9F3N2O4 |
Poids moléculaire |
326.23 g/mol |
Nom IUPAC |
3-nitro-2-[3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C14H9F3N2O4/c15-14(16,17)8-3-1-4-9(7-8)18-12-10(13(20)21)5-2-6-11(12)19(22)23/h1-7,18H,(H,20,21) |
Clé InChI |
FLBDNTHUPPBERA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


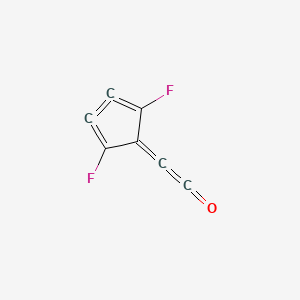

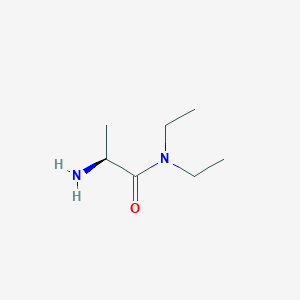
![Benzyl 2-prop-1-en-2-yl-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420906.png)
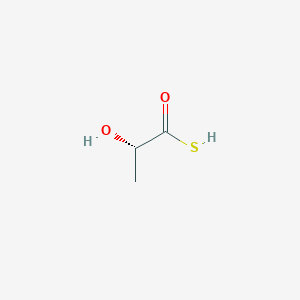
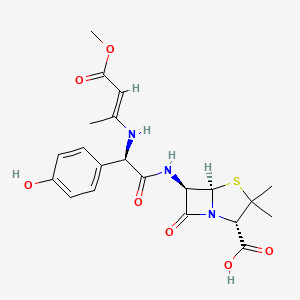
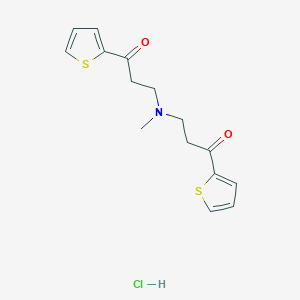
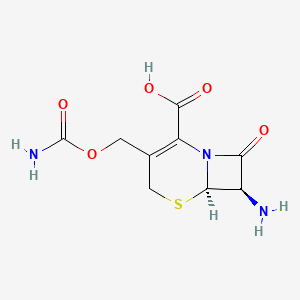
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13420957.png)
